Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a benzoyloxy group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a methyl-substituted benzofuran, followed by esterification and benzoylation reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is largely dependent on its interaction with specific molecular targets. The bromine atom and benzoyloxy group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved may vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-2-methylbenzofuran-3-carboxylate
- Methyl 5-(2-methylbenzoyloxy)-2-methylbenzofuran-3-carboxylate
- Methyl 6-bromo-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate
Uniqueness
Methyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both bromine and benzoyloxy groups in the benzofuran ring system makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-10-6-4-5-7-12(10)18(21)25-16-8-13-15(9-14(16)20)24-11(2)17(13)19(22)23-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWRGNZBFGLVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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